molecular formula C13H15ClN2O2 B1522121 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride CAS No. 1193389-67-1

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride

Cat. No. B1522121
M. Wt: 266.72 g/mol
InChI Key: MATVAOLQTJZRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride (AMFBH) is a small molecule compound that is widely used in scientific research. It is a derivative of benzamide, an organic compound with a wide range of applications. AMFBH has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Benzamide derivatives, including those with furan components, have been explored for their chemical synthesis and reactivity. For instance, the reaction of dichloro-dicyano-benzoquinone (DDQ) with secondary enaminones can lead to the formation of benzofuran derivatives through geminate radical ion pair formation, highlighting a novel application of DDQ in organic synthesis (Kucklaender et al., 2011).

Biological Activities

  • Benzamide and furan derivatives have shown potential in various biological applications. For example, new acyl derivatives of 3-aminofurazanes, which share structural similarities with benzamide derivatives, exhibited antiplasmodial activities against different strains of Plasmodium falciparum, revealing structure-activity relationships that could inform future drug design (Hermann et al., 2021).
  • Additionally, some benzamide compounds have been synthesized and tested for their antibacterial, antiurease, and antioxidant activities, demonstrating the potential for these compounds in therapeutic applications (Sokmen et al., 2014).

Corrosion Inhibition

  • Research on amino acid compounds, including benzamide derivatives with furan components, has been conducted to explore their effectiveness as corrosion inhibitors for metals in acidic solutions. This highlights the potential application of such compounds in industrial settings to protect metal surfaces from corrosion (Yadav et al., 2015).

properties

IUPAC Name

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12;/h1-7H,8-9,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVAOLQTJZRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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